

BAY-1143572 stability in cell culture media

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Compound of Interest

Compound Name: (+)-Atuveciclib

Cat. No.: B605681

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BAY-1143572 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of BAY-1143572 (Atuveciclib) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store BAY-1143572 powder and stock solutions?

A1: Proper storage is crucial to maintain the integrity of BAY-1143572. For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for up to 36 months.^[1] Once dissolved, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years.^{[1][2][3][4]} To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.^[1]

Q2: What is the best solvent for preparing BAY-1143572 stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of BAY-1143572.^{[1][5]} It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (258.11 mM).^[3] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.^[5] BAY-1143572 is insoluble in water and ethanol.^[1]

Q3: How stable is BAY-1143572 in cell culture media (e.g., DMEM, RPMI) at 37°C?

A3: While specific studies detailing the half-life of BAY-1143572 in cell culture media at 37°C are not readily available, it is a general best practice for small molecule inhibitors to prepare working solutions fresh for each experiment. For in vivo studies, it is recommended to use freshly prepared solutions on the same day.[2] Stock solutions in DMSO are stable for shorter periods at -20°C (up to 1 month) compared to -80°C (up to 2 years), suggesting that stability in aqueous solutions at physiological temperatures may be limited.[1][2] To ensure consistent and reproducible results, it is advisable to add the compound to the cell culture media immediately before treating the cells.

Q4: I'm observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can arise from several factors related to the handling of BAY-1143572:

- **Compound Degradation:** Ensure that stock solutions are stored correctly and that aliquots are not subjected to multiple freeze-thaw cycles.[1] Prepare working dilutions in cell culture media fresh for each experiment.
- **Solubility Issues:** Although BAY-1143572 has high aqueous solubility, ensure that the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and to ensure the compound remains in solution.
- **Cell Line Variability:** Different cell lines can exhibit varying sensitivities to BAY-1143572. The reported IC50 values for proliferation inhibition range from 310 nM in MOLM-13 cells to 920 nM in HeLa cells.[5][6]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitate forms in cell culture media	The concentration of BAY-1143572 is too high, or the final DMSO concentration is insufficient to maintain solubility.	Prepare a more diluted stock solution in DMSO before adding to the media. Ensure the final DMSO concentration in the media is sufficient but non-toxic to your cells (typically <0.5%). Vortex the diluted solution well before adding to the cell culture plate.
Loss of compound activity over time	The compound may be degrading in the working solution at 37°C.	Prepare fresh working solutions in cell culture media for each experiment and for each time point if the experiment is long-term. Minimize the time the compound spends in aqueous solution before being added to the cells.
High background in assays	The compound may be interfering with the assay components.	Run appropriate controls, including vehicle-only (DMSO) controls and compound-only (no cells) controls, to identify any potential assay interference.
Inconsistent IC50 values	Variations in cell density, incubation time, or compound stability.	Standardize your experimental protocol, including cell seeding density and treatment duration. Always prepare fresh dilutions of BAY-1143572 from a properly stored stock aliquot for each experiment.

Quantitative Data Summary

Table 1: Solubility of BAY-1143572

Solvent	Solubility	Concentration
DMSO	Soluble	≥ 100 mg/mL[3]
Water	Insoluble	-
Ethanol	Insoluble	-

Table 2: Recommended Storage Conditions for BAY-1143572

Form	Storage Temperature	Stability
Lyophilized Powder	-20°C	3 years[7]
Stock Solution in DMSO	-20°C	1 year[2][3][4]
Stock Solution in DMSO	-80°C	2 years[2][3][4]

Experimental Protocols

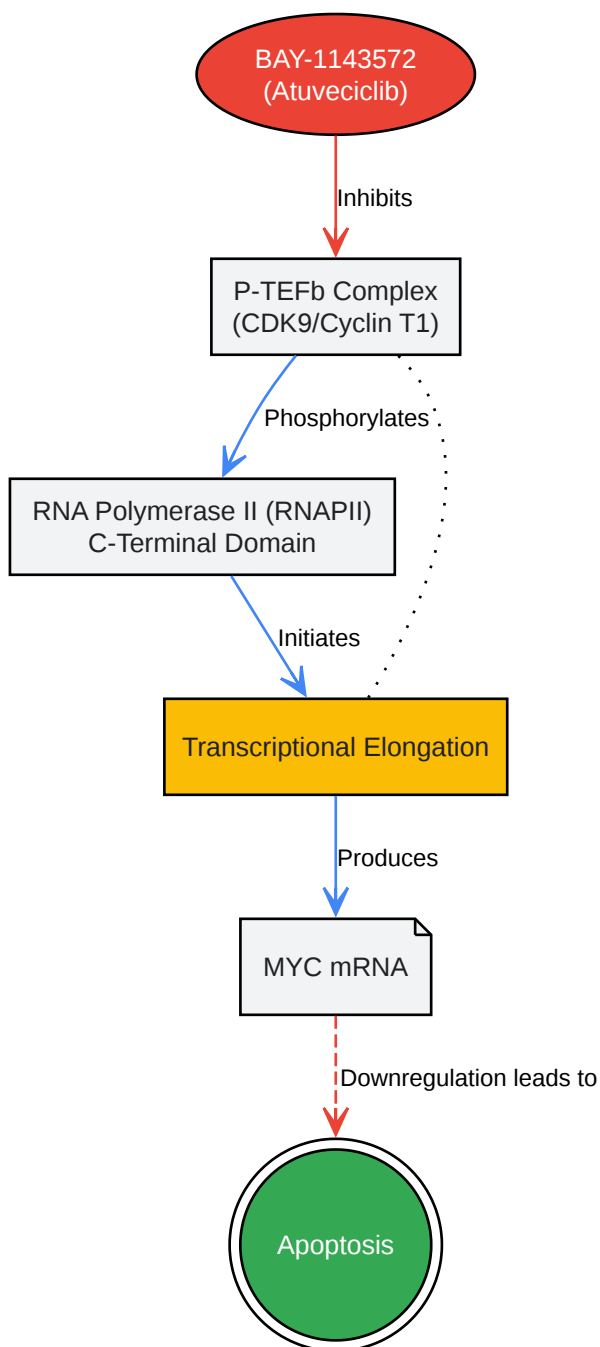
Proliferation Assay (Based on HeLa and MOLM-13 cell lines)[6][8]

- Cell Seeding:
 - For adherent cells (e.g., HeLa), seed 3,000 cells per well in a 96-well plate in growth medium containing 10% Fetal Calf Serum (FCS).
 - For suspension cells (e.g., MOLM-13), seed 5,000 cells per well in a 96-well plate in growth medium with 10% FCS.
- Compound Preparation and Treatment:
 - Prepare a stock solution of BAY-1143572 in DMSO.
 - Perform serial dilutions of the stock solution to create a range of working concentrations.

- Treat the cells in quadruplicate with the desired concentrations of BAY-1143572. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- Incubation:
 - Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Quantification of Cell Viability:
 - For HeLa cells (adherent): Use crystal violet staining to quantify relative cell numbers.
 - For MOLM-13 cells (suspension): Use a luminescent cell viability assay, such as CellTiter-Glo®, to measure ATP levels, which correlate with the number of viable cells.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells.
 - Calculate the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) using a suitable data analysis software with a four-parameter logistic curve fit.

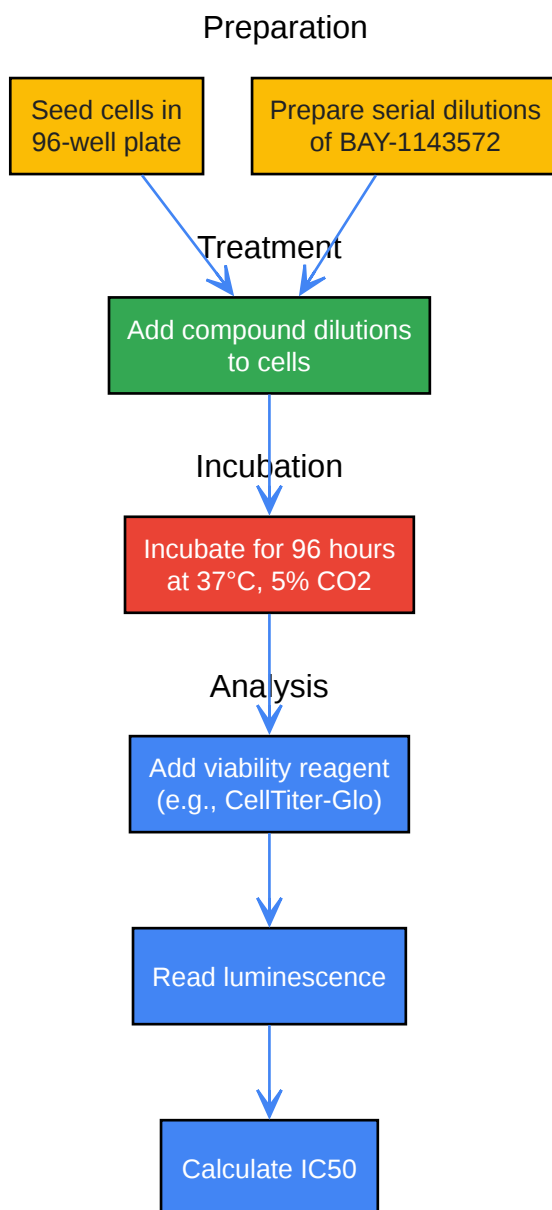
Visualizations

BAY-1143572 Mechanism of Action

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Caption: Mechanism of BAY-1143572 action on the CDK9 pathway.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for assessing cell viability after BAY-1143572 treatment.

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